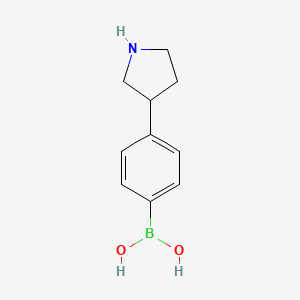
(4-(Pyrrolidin-3-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Pyrrolidin-3-yl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyrrolidin-3-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyrrolidin-3-yl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes as those used in laboratory settings, but on a larger scale. The choice of reagents, catalysts, and reaction conditions may be optimized for cost-effectiveness and efficiency. The use of continuous flow reactors and other advanced technologies can enhance the scalability of the production process.
化学反应分析
Types of Reactions
(4-(Pyrrolidin-3-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically yields biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
科学研究应用
(4-(Pyrrolidin-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, including cross-coupling reactions.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes
作用机制
The mechanism of action of (4-(Pyrrolidin-3-yl)phenyl)boronic acid depends on the specific application and the molecular targets involved. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The pyrrolidin-3-yl group can influence the reactivity and selectivity of the compound in various chemical reactions.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the pyrrolidin-3-yl group, making it less sterically hindered and potentially less selective in certain reactions.
(4-(Pyridin-4-yl)phenyl)boronic acid: Contains a pyridinyl group instead of a pyrrolidinyl group, which can affect its electronic properties and reactivity.
(4-(Morpholin-4-yl)phenyl)boronic acid: Contains a morpholinyl group, which can influence its solubility and reactivity in different ways.
Uniqueness
(4-(Pyrrolidin-3-yl)phenyl)boronic acid is unique due to the presence of the pyrrolidin-3-yl group, which can enhance its reactivity and selectivity in certain chemical reactions. This structural feature can also influence its interactions with biological targets, making it a valuable compound in drug discovery and development .
属性
分子式 |
C10H14BNO2 |
|---|---|
分子量 |
191.04 g/mol |
IUPAC 名称 |
(4-pyrrolidin-3-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H14BNO2/c13-11(14)10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12-14H,5-7H2 |
InChI 键 |
DNOFXTGWPDFNJP-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)C2CCNC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















